3-Amino-6-oxo-6-(tritylamino)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

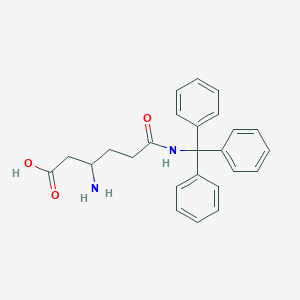

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a trityl group, which is a triphenylmethyl moiety, attached to the amino group of the hexanoic acid backbone

Preparation Methods

The synthesis of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid typically involves several steps. One common method includes the protection of the amino group using a trityl group, followed by the introduction of the hexanoic acid moiety. The trityl group serves as a protective group that can be selectively removed under specific conditions, allowing for the subsequent functionalization of the molecule.

Industrial production methods for this compound may involve the use of mixed anhydrides or activated esters in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trityl group can be removed through reductive cleavage using lithium powder and a catalytic amount of naphthalene in tetrahydrofuran (THF) . This deprotection step is crucial for further functionalization of the amino group.

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of amines, alcohols, or other functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Therapeutics

3-Amino-6-oxo-6-(tritylamino)hexanoic acid has been identified as a promising candidate for drug development due to its structural properties that facilitate interactions with biological targets. It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of peptide-based drugs.

- Case Study: Anticancer Agents

Research has indicated that compounds similar to this compound can act as alpha-helix mimetics, which are crucial in the design of therapeutics targeting cancer pathways. For instance, studies have shown that these mimetics can inhibit the transcriptional activity of key oncogenic pathways, such as the Wnt signaling pathway, which is implicated in colorectal cancer and fibrotic diseases .

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its structural features may allow it to interact effectively with specific enzymes, providing a basis for developing inhibitors that can modulate enzymatic activity related to various diseases.

Biochemical Applications

1. Peptide Synthesis

this compound is utilized in solid-phase peptide synthesis (SPPS), where it acts as a building block for synthesizing complex peptides. The trityl group enhances the stability and solubility of the peptide during synthesis.

| Property | Details |

|---|---|

| Appearance | Powder or liquid |

| Solubility | Soluble in organic solvents |

| Use in SPPS | Acts as a protected amino acid |

2. DNA-Templated Polymerization

This compound has also been investigated in the context of DNA-templated polymerization processes. Its functional groups can be engineered to facilitate the assembly of nucleic acid analogs, which are important for biotechnological applications .

Materials Science Applications

1. Biocompatible Materials

Due to its amino acid structure, this compound can be incorporated into biocompatible materials for medical devices or drug delivery systems. Its ability to form stable linkages with other biomolecules makes it suitable for creating hydrogels and scaffolds used in tissue engineering.

2. Nanoparticle Functionalization

Recent studies have explored functionalizing nanoparticles with this compound to enhance their bioactivity and targeting capabilities for drug delivery systems . The conjugation of this compound to nanoparticles allows for improved interaction with cellular targets, potentially increasing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid involves its ability to act as a protective group for the amino functionality. The trityl group stabilizes the amino group, preventing unwanted reactions from occurring at this site. When the trityl group is removed, the amino group becomes available for further reactions, allowing for the synthesis of a wide range of derivatives.

The molecular targets and pathways involved in the action of this compound depend on the specific application. In peptide synthesis, for example, the trityl group protects the amino group during the coupling reactions, ensuring that the desired peptide sequence is obtained without side reactions.

Comparison with Similar Compounds

(S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid can be compared with other similar compounds that contain trityl groups or similar protective groups. Some of these compounds include tritylamines, which are used for the protection of amino groups in organic synthesis . Trityl-protected amino acids are also commonly used in peptide synthesis due to their stability and ease of removal under mild conditions.

The uniqueness of (S)-3-Amino-6-oxo-6-(tritylamino)hexanoic acid lies in its specific structure, which combines the protective trityl group with the hexanoic acid backbone. This combination allows for selective reactions and functionalization, making it a valuable tool in synthetic chemistry.

Similar Compounds

- Tritylamines

- Trityl-protected amino acids

- Trityl radicals

These compounds share the common feature of having a trityl group, which provides stability and protection during chemical reactions. each compound has its unique properties and applications, making them suitable for different purposes in research and industry.

Biological Activity

Overview of 3-Amino-6-oxo-6-(tritylamino)hexanoic Acid

This compound is a synthetic amino acid derivative known for its potential applications in pharmaceuticals and biochemistry. The presence of the tritylamino group enhances its lipophilicity, influencing its biological interactions.

Chemical Structure

The compound has the following molecular formula:

- Molecular Formula : C18H25N3O3

- Structure : The structure consists of a hexanoic acid backbone with an amino group and a ketone functionality, along with a trityl (triphenylmethyl) protective group on the nitrogen.

- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The structural features allow for interaction with active sites of enzymes, potentially leading to therapeutic effects.

- Receptor Binding : The tritylamino group may facilitate binding to various receptors in the body, influencing signaling pathways. This could be particularly relevant in neuropharmacology, where amino acids often act as neurotransmitter precursors or modulators.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

Research has indicated that certain amino acid derivatives exhibit neuroprotective properties. A study involving similar compounds demonstrated reduced neuronal apoptosis in models of oxidative stress, suggesting that this compound could have implications in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another area of investigation involves the antimicrobial properties of amino acid derivatives. Compounds structurally related to this compound have shown activity against various bacterial strains, indicating potential as therapeutic agents in combating infections.

Data Table: Biological Activity Summary

Properties

IUPAC Name |

3-amino-6-oxo-6-(tritylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c26-22(18-24(29)30)16-17-23(28)27-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18,26H2,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXVFOPSNORPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.